Trimethyl-d8-amine

Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. This method is crucial in modern scientific research, particularly in chemistry and biology, as it allows scientists to trace the journey of molecules through complex reactions or biological systems. caymanchem.com The fundamental principle relies on the ability to differentiate the labeled molecules from their non-labeled versions using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.com Isotopes are variants of a chemical element with the same number of protons but a different number of neutrons. caymanchem.com This substitution, typically with stable (non-radioactive) isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), generally does not significantly alter the chemical properties of the molecule, allowing it to mimic the behavior of the natural compound. isotope.com

The applications of isotopic labeling are vast and impactful. In pharmaceutical research, it provides unparalleled insights into drug absorption, distribution, metabolism, and excretion (ADME) processes. isotope.com By tracking isotopically labeled drug candidates, researchers can understand their metabolic pathways, identify metabolites, and gain a precise understanding of the drug's mechanism of action at a molecular level. caymanchem.comisotope.com This is vital for developing safer and more effective therapeutics. isotope.com Beyond drug development, isotopic labeling is instrumental in metabolomics for mapping metabolic pathways, in proteomics for quantifying protein expression, and in environmental science for tracing pollutants. sciex.com It is also a key tool for elucidating reaction mechanisms in inorganic and organic chemistry, allowing researchers to follow the path of specific atoms through a chemical transformation. nih.gov

Overview of Deuterated Amine Compounds in Research

Among the various classes of isotopically labeled molecules, deuterated compounds—where one or more hydrogen atoms are replaced by deuterium—have garnered significant interest. Amines, a class of organic compounds containing a nitrogen atom with a lone pair, are particularly important functional groups found in a vast number of biologically active molecules and clinically significant drugs. Consequently, the demand for deuterated amines has been increasing, driven by a renewed focus on the therapeutic potential of "heavy drugs."

The strategic incorporation of deuterium into an amine-containing molecule can have profound effects on its metabolic stability. A primary metabolic pathway for many amine-containing drugs is oxidative deamination, a process often mediated by enzymes like amine oxidases. Replacing hydrogen atoms with deuterium on the carbon atom adjacent (at the α-position) to the amine nitrogen can significantly slow down this metabolic process. This phenomenon, known as the kinetic isotope effect, occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. This can lead to an improved pharmacokinetic profile and enhanced in vivo efficacy of the drug. While various methods exist for synthesizing deuterated amines, challenges remain in achieving high levels of deuterium incorporation with regioselectivity, stimulating ongoing research into new synthetic strategies. nih.gov

Scope and Focus of Research on Trimethyl-d8-amine

Within the broad category of deuterated amines, Trimethyl-d8-amine serves a highly specialized and critical role, primarily in the field of analytical chemistry. Its research focus is not on its own therapeutic or biological activity, but rather on its application as an internal standard for the precise quantification of its non-deuterated counterpart, trimethylamine (B31210) (TMA). TMA is a significant metabolite in humans and animals, produced by gut microbiota from dietary precursors like choline (B1196258) and L-carnitine, and has been implicated as a biomarker in various physiological and pathological states. caymanchem.comsciex.comsciex.com

The use of a deuterated internal standard like Trimethyl-d8-amine is central to the isotope dilution mass spectrometry technique. In this method, a known quantity of the deuterated standard is added to a biological sample (such as plasma or urine) at the beginning of the analytical process. nih.gov Because the deuterated standard is chemically almost identical to the natural analyte (TMA), it experiences the same losses during sample preparation, extraction, and analysis. nih.gov However, since it has a different mass, the mass spectrometer can distinguish it from the endogenous TMA. By comparing the signal intensity of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification of the TMA in the original sample can be achieved. nih.govnih.gov This approach corrects for variations in sample handling and instrument response, making it a gold-standard method for quantitative bioanalysis. nih.govsciex.com

Interactive Data Tables

Physicochemical Properties

The following table compares the known properties of Trimethylamine and its fully deuterated isotopologue, Trimethyl-d9-amine. The properties for Trimethyl-d8-amine can be reasonably inferred to be intermediate between these values.

| Property | Trimethylamine (TMA) | Trimethyl-d8-amine (TMA-d8) | Trimethyl-d9-amine (TMA-d9) |

| Chemical Formula | C₃H₉N wikipedia.org | C₃HD₈N | C₃D₉N |

| Molar Mass | 59.11 g/mol wikipedia.org | ~67.16 g/mol (Calculated) | 68.17 g/mol nih.gov |

| Boiling Point | 3 to 4 °C wikipedia.org | Approx. 3-4 °C | 3 to 4 °C |

| Melting Point | -117.2 °C wikipedia.org | Approx. -117 °C | -117 °C |

| Appearance | Colorless gas nih.govwikipedia.org | Colorless gas (Expected) | Colorless gas |

| Odor | Fishy, ammoniacal wikipedia.org | Fishy, ammoniacal (Expected) | Fishy, ammoniacal (Expected) |

| CAS Number | 75-50-3 wikipedia.org | 35434-71-0 | 13960-80-0 nih.gov |

Note: Properties for Trimethyl-d8-amine are estimated based on its non-deuterated and fully deuterated analogues, as specific experimental data is not widely published.

Research Applications of Trimethyl-d8-amine

| Application Area | Description of Use | Analytical Technique |

| Metabolomics | Used as an internal standard for accurate quantification of endogenous trimethylamine (TMA) in biological fluids like plasma and urine. sciex.comnih.govsciex.com | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) nih.govkit.edu |

| Clinical Chemistry | Enables precise measurement of TMA levels, which are studied as potential biomarkers for cardiovascular disease, kidney disease, and certain metabolic disorders. caymanchem.comnih.gov | Isotope Dilution Mass Spectrometry nih.govnih.gov |

| Food Science | Employed to quantify TMA in food samples, particularly seafood, where TMA is an indicator of freshness and spoilage. nih.govnih.gov | HILIC-LC-MS nih.gov |

| Pharmacokinetic Studies | Utilized in studies tracking the metabolic fate of drugs or dietary compounds that are precursors to TMA, such as choline and L-carnitine. caymanchem.comsciex.com | LC-MS/MS sciex.comsciex.com |

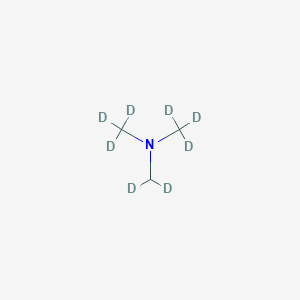

Structure

3D Structure

Properties

Molecular Formula |

C3H9N |

|---|---|

Molecular Weight |

67.16 g/mol |

IUPAC Name |

1,1,1-trideuterio-N-(dideuteriomethyl)-N-(trideuteriomethyl)methanamine |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D2,2D3,3D3 |

InChI Key |

GETQZCLCWQTVFV-MGGKGRBPSA-N |

Isomeric SMILES |

[2H]C([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment of Trimethyl D8 Amine

Synthetic Methodologies for Deuterated Amines

The preparation of deuterated amines has evolved from classical methods, which often had limitations in efficiency and functional group tolerance, to more advanced catalytic strategies. Early approaches included the alkylation of amines with deuterated alkyl halides and the reduction of nitriles or amides with potent deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov Modern methods offer greater selectivity and efficiency.

Direct deuteration involves the substitution of C-H bonds with C-D bonds in a single step, which is an atom-economical approach. nih.gov These methods often rely on transition-metal catalysts to activate the C-H bonds adjacent (typically in the α and/or β position) to the nitrogen atom.

Metal-Catalyzed H/D Exchange: Various transition metals, including ruthenium, iridium, palladium, and platinum, have been shown to catalyze the hydrogen-deuterium (H/D) exchange process. unam.mxosti.gov For instance, a convenient method for producing perdeuterated alkyl amides and amines utilizes a Platinum on carbon (Pt/C) catalyst with deuterium (B1214612) oxide (D₂O) as the deuterium source under mild conditions. osti.govosti.gov Initial attempts to directly deuterate primary amines like n-butyl amine with Pt/C resulted in only partial deuterium incorporation (around 50%) at the alpha and beta positions, likely due to the strong coordination of the amine group to the platinum catalyst. osti.gov Protecting the amine as an acetyl amide was found to circumvent this issue, leading to high levels of deuterium incorporation. osti.gov Ruthenium complexes, such as the Shvo catalyst, are effective for the selective α,β-deuteration of tertiary amines. nih.gov

Organophotocatalysis: A more recent strategy employs visible-light organophotocatalysis for the direct α-deuteration of unprotected primary amines. nih.gov This method uses D₂O as the deuterium source and operates under mild conditions, combining an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst to achieve high levels of deuteration with excellent regio- and chemoselectivity. nih.gov

These techniques involve creating the deuterated amine from a precursor molecule through reduction or by replacing a halogen with deuterium.

Reductive Amination: This is a powerful method for synthesizing deuterated amines from carbonyl compounds or their precursors. A bioinspired approach uses a calcium-hexafluoroisopropanol (Ca(II)-HFIP) system to mediate the site-selective reductive deutero-amination of α-oxo-carbonyl compounds with amines. nih.gov Utilizing a deuterated Hantzsch ester as the deuterium source, this method achieves remarkable deuteration efficiency, often exceeding 99%. nih.govresearchgate.net Another approach involves the biocatalytic reductive amination using amino acid dehydrogenases, which can introduce a deuterium label, a nitrogen atom, and a chiral center in a single step from a generic starting compound. rsc.org Electrochemical methods have also been developed for the reductive amination of aldehydes and amines, using DMSO-d₆ as both a solvent and a deuterium donor, avoiding the need for metal catalysts or external reductants. rsc.org

Reduction of Precursors: The classical reduction of nitriles or amides using deuterated reducing agents remains a viable, albeit sometimes harsh, method. nih.gov A tandem strategy combining H/D exchange and single-electron transfer (SET) reductive deuteration has been developed for synthesizing α,β-deuterated amines from nitriles using D₂O. acs.org

Dehalogenative Deuteration: This involves the synthesis of the target amine from a halogenated precursor. For Trimethylamine-d9, a common synthetic route involves the reaction of a suitable amine precursor with a deuterated methyl halide, such as deuterated methyl iodide (CD₃I). For example, deuterated methylamine (B109427) and dimethylamine (B145610) can be prepared using TsOCD₃ as the deuterated methylation reagent. researchgate.net The synthesis of n-dodecyl trimethyl ammonium (B1175870) chloride has been achieved by reacting n-dodecyl chloride with trimethylamine (B31210), a classic method for preparing quaternary ammonium salts from haloalkanes and tertiary amines. google.com A similar principle applies to the synthesis of deuterated analogs.

Hydrogen Isotope Exchange (HIE) reactions are a cornerstone of deuteration chemistry, allowing for the direct replacement of hydrogen with deuterium on a substrate. researchgate.net These methods are prized for their potential in late-stage functionalization, directly modifying a complex molecule in the final steps of a synthesis. researchgate.netuni-rostock.de

Catalyst Systems: A variety of catalysts are employed for HIE. Iridium complexes are widely used for ortho-selective deuteration of arenes containing directing groups. unam.mxsnnu.edu.cn Ruthenium catalysts, including nanoparticles and complexes like the Shvo catalyst, are effective for deuterating amines at positions α and β to the nitrogen. nih.govacs.org

Reaction Conditions: The efficiency and selectivity of HIE can be highly dependent on reaction conditions. For example, electrochemical HIE of amines can be controlled by the frequency of an applied alternating current, allowing for selective labeling based on the kinetics of proton and hydrogen atom transfer. utah.edu The choice of solvent can also be critical; for instance, using 2-MeTHF as a solvent improved isotopic enrichment for deuterating alkylamines. acs.org

Deuterium Source: The most common and cost-effective deuterium source for HIE reactions is deuterium oxide (D₂O). nih.govsnnu.edu.cn However, deuterium gas (D₂) is also used, particularly in methods aiming to be transferable to tritiation, which uses tritium (B154650) gas. uni-rostock.de

Reductive and Dehalogenative Deuteration Techniques

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high levels of deuterium incorporation and ensuring the isotopic purity of the final product are critical goals in deuterated synthesis. Several factors can be controlled to optimize these outcomes.

Reagents and Solvents: The isotopic purity of the starting materials is paramount. The use of highly enriched deuterated reagents (e.g., CD₃I, DCl) and solvents (e.g., D₂O, CD₃OD) is essential to prevent the incorporation of residual protons and minimize isotopic impurities in the final product.

Reaction Control: Strict control over reaction parameters such as temperature, pressure, and reaction time is necessary to maximize deuteration and prevent side reactions like over-methylation or oxidation.

Catalyst Selection: The choice of catalyst significantly impacts both the efficiency and selectivity of deuteration. For example, certain iridium catalysts are highly selective for C-H bonds ortho to a directing group, while ruthenium catalysts are often used for positions alpha to an amine. nih.govsnnu.edu.cn

Iterative Processes: For H/D exchange reactions that may not achieve full deuteration in a single pass, an iterative approach using continuous-flow technology can be employed. This closed-loop process allows the reaction mixture to be recirculated over the catalyst, progressively increasing the level of deuterium incorporation to achieve high isotopic purity. researchgate.net

Purity Validation: The isotopic purity and structural integrity of the final deuterated compound must be validated. The most common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H-NMR can identify and quantify residual protons, while ²H NMR can directly quantify deuterium enrichment. Mass spectrometry confirms the mass shift corresponding to the number of incorporated deuterium atoms.

| Optimization Strategy | Description | Key Considerations | Relevant Techniques |

| High-Purity Reagents | Use of highly enriched deuterated solvents and reagents. | Minimizes proton contamination from the start. | D₂O, CD₃I, DCl |

| Reaction Condition Control | Precise management of temperature, time, and pressure. | Prevents side reactions and decomposition. | Temperature monitoring |

| Catalyst Choice | Selecting a catalyst with high activity and selectivity for the desired position. | Catalyst determines which C-H bonds are activated. | Ru, Ir, Pt, Rh catalysts |

| Iterative Deuteration | Recirculating the reaction mixture over the catalyst. | Drives the exchange equilibrium towards the deuterated product. | Continuous-flow reactors |

| Product Purification | Chromatographic or distillation techniques to separate the desired product. | Removes non-deuterated impurities and byproducts. | HPLC, Gas Chromatography |

| Analytical Validation | Confirmation of isotopic enrichment and purity. | Essential for quality control. | NMR, Mass Spectrometry |

Novel Synthetic Routes for Deuterated Tertiary Amines

Research continues to yield innovative methods for synthesizing deuterated amines, including tertiary amines like trimethylamine, with improved efficiency, selectivity, and milder reaction conditions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Amino acid dehydrogenases, for example, can be used in reductive amination to produce deuterated amino acids. rsc.org While not directly producing trimethylamine, these principles showcase the potential of biocatalysis in deuterated amine synthesis.

Advanced Catalysis: New catalyst systems are continuously being developed. A Cp*Ir complex has been reported as a general and efficient catalyst for the N-trideuteromethylation of amines using deuterated methanol (B129727) (CD₃OD) as the methyl source, operating via a deuterium autotransfer process. researchgate.net This method avoids the use of toxic and expensive reagents like CD₃I. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, including deuteration. These methods can activate amines to form α-amino radicals, which can then be deuterated. nih.gov While often applied to primary and secondary amines, the underlying principles are being extended to more complex systems.

Electrochemical Synthesis: Electrochemical methods provide a green alternative to traditional synthesis by avoiding stoichiometric chemical reductants or oxidants. Protocols for reductive amination and H/D exchange at amine α-C(sp³)–H sites have been successfully developed. rsc.orgutah.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Trimethyl D8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics. The isotopic labeling in Trimethyl-d8-amine provides distinct advantages in different NMR experiments.

Deuterium (B1214612) (²H) NMR spectroscopy is instrumental in determining the isotopic purity and the specific positions of deuterium atoms within a molecule. For isotopically labeled compounds like Trimethyl-d8-amine, ²H NMR provides direct evidence of the extent and location of deuteration. This is critical for ensuring the quality of the labeled compound, as high isotopic enrichment is often necessary for its intended applications. acs.org The technique allows researchers to confirm that the deuterium atoms are located specifically on the methyl groups as intended during the synthesis. The integration of the ²H NMR signal provides a quantitative measure of the deuterium content, confirming the isotopic purity of the sample.

Proton (¹H) NMR is a fundamental technique for studying reaction mechanisms. In the context of Trimethyl-d8-amine, the absence or significant reduction of proton signals from the methyl groups provides a clean background to observe the behavior of other protons in a reaction mixture. For instance, when studying reactions involving tertiary amines and α,β-unsaturated carboxylic acids, ¹H NMR can be used to monitor the formation of intermediates and products in situ. lew.ro The distinct chemical shifts of protons in the reactants, intermediates, and products allow for the elucidation of the reaction pathway. lew.ro For example, in studies of hydroamination reactions, the disappearance of alkene proton signals and the appearance of new signals corresponding to the amine product can be tracked over time to determine reaction kinetics and understand the underlying mechanism. acs.org The use of deuterated solvents, such as toluene-d8, is also common in these studies to avoid interference from solvent protons. researchgate.nettdl.orgrsc.org

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In Trimethyl-d8-amine, the carbon atoms of the deuterated methyl groups exhibit characteristic signals in the ¹³C NMR spectrum. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signal for the CD₃ groups appears as a multiplet, typically a septet, which is a key indicator of successful deuteration. oup.com The chemical shift of this carbon provides information about its electronic environment. researchgate.net Because of the high symmetry of the trimethylamine (B31210) molecule, all three carbon atoms are chemically equivalent, resulting in a single signal in the ¹³C NMR spectrum. docbrown.info This simplicity can be advantageous when studying more complex systems where Trimethyl-d8-amine is used as a ligand or a reactant.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J_CD) |

| ¹³C | ~47 | Septet | ~20 Hz |

This interactive table provides typical ¹³C NMR data for the deuterated methyl carbons in Trimethyl-d8-amine.

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in solution, such as conformational changes or ligand exchange. acs.orgresearchgate.net By recording NMR spectra at different temperatures, researchers can observe changes in the line shape of the signals, which can be used to calculate the energy barriers for these dynamic processes. tdl.orgresearchgate.net For example, in coordination chemistry, VT-NMR can be used to study the binding and dissociation of Trimethyl-d8-amine as a ligand to a metal center. acs.org As the temperature is lowered, separate signals for the bound and free amine may be observed, allowing for the determination of the exchange rate and the thermodynamic parameters of the binding equilibrium. acs.orgresearchgate.net The use of deuterated solvents like d8-toluene or d8-THF is crucial in these experiments to maintain a consistent solvent environment across a wide temperature range. tdl.orgacs.orgresearchgate.net

Carbon-13 NMR (13C NMR) for Structural Insights

Mass Spectrometry (MS) Applications in Trimethyl-d8-amine Research

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

In quantitative mass spectrometry, an internal standard is a known amount of a compound that is added to a sample to aid in the quantification of an analyte. frag-den-staat.denih.gov Isotopically labeled compounds, such as Trimethyl-d8-amine, are ideal internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts but can be distinguished by their mass. acs.orgkit.edu

When analyzing trimethylamine in biological or environmental samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), Trimethyl-d8-amine can be added as an internal standard. nih.gov Since the deuterated and non-deuterated forms co-elute during chromatography and have similar ionization efficiencies, the ratio of their signal intensities in the mass spectrometer can be used to accurately calculate the concentration of trimethylamine in the original sample. nih.govkit.edu This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.govwvu.edu

| Analyte | Internal Standard | Rationale |

| Trimethylamine | Trimethyl-d8-amine | Similar chemical and physical properties, distinct mass-to-charge ratio for accurate quantification. acs.orgkit.edu |

This interactive table highlights the use of Trimethyl-d8-amine as an internal standard for the quantification of trimethylamine.

High-Resolution Mass Spectrometry for Isotope Distribution Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for analyzing the isotopic distribution of deuterated compounds like Trimethyl-d8-amine. This technique allows for the precise mass determination of molecules, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition. epj-conferences.org The percentage of deuteration in a sample can be calculated by analyzing the area under each mass spectrometry peak that corresponds to a specific number of deuterium atoms. epj-conferences.org To ensure accuracy, the natural abundance of carbon-13 (¹³C) is typically subtracted from the signal. epj-conferences.org

In the analysis of deuterated amines, HRMS can distinguish between the unreacted amine and its condensation products. nih.gov For example, when 1,3-dimethylamylamine was dissolved in deuterated methanol (B129727) (CD₃OD), distinct fragments for the unreacted amine and the deuteromethylene-imine artifact (M+14) were observed. nih.gov This level of detail is crucial for confirming the success and extent of the deuteration process. The high resolving power of instruments like the GC-Orbitrap is essential for separating isobaric fragments, which have the same nominal mass but different exact masses. nih.gov

| Compound | Isotopologue Distribution (%) | Overall Deuteration (%) |

|---|---|---|

| d₁₀-Diphenylamine | d₈: 6.3, d₉: 29.9, d₁₀: 63.9 | 95.8 |

| d₁₂-N-Phenylnaphthylamine | d₇: 1.3, d₈: 2.6, d₉: 7.8, d₁₀: 27.2, d₁₁: 51.5, d₁₂: 9.4 | 87.8 |

| d₉-N-Phenyl-o-phenylenediamine | d₀: 2.0, d₅: 1.8, d₆: 2.5, d₇: 7.9, d₈: 35.9, d₉: 50.1 | 90.1 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including deuterated amines. In MS/MS, ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.org The resulting fragment ions are then analyzed to provide detailed structural information. wikipedia.org This method is particularly useful for identifying and separating ions with similar mass-to-charge ratios. wikipedia.org

For amine-related compounds, which can easily dissociate to form numerous fragment ions, MS/MS provides valuable fragmentation patterns for structural analysis. acs.org The fragmentation of deuterated amines can reveal the positions of deuterium incorporation. For instance, in the analysis of deuterated ephedrine, complex condensation patterns were observed, which were attributed to labile hydrogen/deuterium exchange. nih.gov The fragmentation pathways can be supported by the presence of specific intermediate ions. nih.gov

The use of deuterated analogues as internal standards in MS/MS analysis is a common practice for the quantitative assay of biogenic amines. publish.csiro.au This approach helps to control for losses during sample extraction and analysis. publish.csiro.au The fragment ions selected for analysis are often not the molecular ions but are characteristic fragments resulting from processes like McLafferty rearrangements, which are typically the base peaks in the mass spectra. publish.csiro.au For example, in the analysis of derivatized amines, specific fragment ions are monitored to ensure accurate quantification. publish.csiro.au

| Compound | Derivative | Selected Fragment Ion (m/z) |

|---|---|---|

| Dopamine | Pentafluoropropionyl | 428 |

| Noradrenaline | Pentafluoropropionyl | 590 |

| 5-Hydroxytryptamine | Pentafluoropropionyl | 438 |

X-ray Diffraction and Crystallographic Analysis of Deuterated Amines

X-ray diffraction (XRD) and crystallographic analysis are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, including for deuterated amines. These techniques can reveal how deuteration affects molecular packing and hydrogen bonding within a crystal lattice. iucr.org The substitution of hydrogen with deuterium can influence the molecular arrangement in the solid state due to the smaller vibrational amplitude and effective radius of deuterium. iucr.org

For example, the deuteration of the amine function in the compound ROY was found to selectively favor the formation of one polymorph over others. iucr.org This was attributed to a weakening of an intramolecular hydrogen bond and a consequent strengthening of an intermolecular hydrogen bond upon deuteration. iucr.org Single-crystal X-ray diffraction has been used to confirm the structure of deuterated amino acids and dipeptides, providing definitive proof of the molecular structure and the position of deuterium atoms. nih.gov

| Parameter | Value |

|---|---|

| Compound | N,N-dimethyl-1H-benzo[d]imidazol-2-amine |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| Unit-cell Parameters | |

| a (Å) | 11.379(3) |

| b (Å) | 10.227(5) |

| c (Å) | 7.151(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 832.318 |

| Z | 4 |

Kinetic and Mechanistic Investigations of Reactions Involving Trimethyl D8 Amine

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect is a phenomenon where isotopically substituted molecules exhibit different reaction rates. libretexts.org The study of KIEs provides valuable insights into the rate-determining steps and transition states of reactions. libretexts.orgepfl.ch When a C-H bond is replaced by a C-D bond, the rate of reaction often decreases, leading to a "normal" KIE (kH/kD > 1). youtube.com This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, requiring more energy to break. wikipedia.org

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Kinetic isotope effects are categorized as primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. epfl.chyoutube.com For instance, a large primary KIE would be expected in a reaction where a C-H bond is cleaved in the slowest step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu They arise from changes in the vibrational frequencies of the molecule as it progresses from the reactant to the transition state. For example, a change in hybridization at a carbon atom from sp3 to sp2 can lead to a normal secondary KIE, while a change from sp2 to sp3 can result in an inverse KIE. wikipedia.orgprinceton.edu

In the context of Trimethyl-d8-amine, the substitution of all nine hydrogen atoms with deuterium allows for the investigation of both primary and secondary KIEs in reactions involving this molecule.

Temperature Dependence of KIEs and Tunneling Phenomena

The magnitude of the kinetic isotope effect can be influenced by temperature. Generally, KIEs decrease as the temperature increases. However, unusual temperature dependencies, including inverse temperature dependence where the KIE increases with temperature, have been observed. nih.gov Such behavior can be indicative of quantum mechanical tunneling. nih.govresearchgate.net

Tunneling occurs when a particle, such as a proton or a hydrogen atom, passes through a potential energy barrier rather than surmounting it. epfl.ch Because of its smaller mass, hydrogen is more prone to tunneling than deuterium. This can lead to unusually large KIEs, especially at low temperatures. The study of the temperature dependence of KIEs in reactions involving Trimethyl-d8-amine can thus provide evidence for the occurrence of tunneling and offer deeper insights into the reaction mechanism.

Enzyme Kinetic Studies with Trimethyl-d8-amine

Trimethyl-d8-amine is a valuable substrate analog for studying the kinetics and mechanisms of enzymes that act on trimethylamine (B31210). The significant mass difference between hydrogen and deuterium allows for sensitive detection of isotope effects in enzymatic reactions.

Substrate Binding and Catalytic Mechanism Probing (e.g., Trimethylamine Dehydrogenase)

Trimethylamine dehydrogenase (TMDH) is an enzyme that catalyzes the oxidative demethylation of trimethylamine to dimethylamine (B145610) and formaldehyde. Kinetic studies using Trimethyl-d8-amine have been instrumental in understanding the mechanism of this enzyme.

By comparing the reaction rates of TMDH with trimethylamine and Trimethyl-d8-amine, researchers can determine the kinetic isotope effect on various steps of the catalytic cycle. For instance, a significant KIE on the rate of flavin reduction would suggest that C-H bond cleavage is a rate-limiting step in the reaction. nih.gov Studies have shown that the use of deuterated substrates can decrease the commitment to catalysis, allowing for the determination of intrinsic isotope effects. nih.gov

Table 1: Kinetic Parameters for Trimethylamine Dehydrogenase with Different Substrates

| Substrate | Apparent Km (µM) |

| Trimethylamine | 2.0 ± 0.3 |

Data sourced from studies on the purified enzyme at its optimal pH of 8.5. core.ac.uk

pH-Dependent Isotope Effects in Enzymatic Reactions

The rates of enzymatic reactions are often dependent on the pH of the solution, as the ionization states of amino acid residues in the active site and the substrate itself can influence binding and catalysis. nih.govnih.gov Studying the pH dependence of kinetic isotope effects can provide information about the protonation states of key catalytic groups and the substrate in the transition state.

In the case of TMDH, the pH dependence of the deuterium isotope effect has been used to investigate whether the neutral or protonated form of the amine substrate binds to the enzyme. nih.govnih.gov For example, a pH-independent KIE on the kcat/Kamine value would be expected for a substrate with a low commitment to catalysis, whereas a pH-dependent KIE can reveal changes in the rate-limiting step or the binding of different substrate forms at different pH values. nih.gov Studies with deuterated substrates have shown that the pKa values observed in pH profiles can be perturbed by the isotope effect, providing insights into the catalytic mechanism. nih.gov

Table 2: pH Dependence of Isotope Effects for Dimethylamine Oxidation by TMDH

| pH | D(kcat/Km) | Dkcat |

| ≥ 9.0 | 8.6 ± 0.6 | 2.6 ± 0.2 |

| < 8.5 | Decreases to unity | Decreases to unity |

These data illustrate how the isotope effect changes with pH, suggesting an alternative pathway at lower pH. nih.govnih.gov

Reaction Mechanism Elucidation via Deuterium Tracers

Beyond kinetic isotope effects, Trimethyl-d8-amine can be used as a deuterium tracer to follow the fate of the methyl groups during a reaction. By analyzing the deuterium content of the products, it is possible to distinguish between different potential reaction pathways.

For example, in elimination reactions, the position of the deuterium atoms in the products can differentiate between mechanisms such as a 1,3-elimination and a 1,1-elimination. cdnsciencepub.com Deuterium tracer studies have been employed to rule out the involvement of carbene or ylide intermediates in certain elimination reactions by demonstrating the absence of the expected deuterium scrambling in the products. cdnsciencepub.com Isotopic exchange between a deuterated substrate and the solvent can also be monitored to detect the formation of carbanionic intermediates. cdnsciencepub.com The use of Trimethyl-d8-amine as a tracer provides unambiguous evidence for the specific bonds that are broken and formed during a reaction, thereby playing a crucial role in the detailed elucidation of reaction mechanisms.

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry have become indispensable tools for elucidating complex reaction mechanisms at the molecular level. These approaches provide insights that are often inaccessible through experimental means alone. For reactions involving isotopologues like Trimethyl-d8-amine, computational methods can precisely model the effects of deuterium substitution on reaction kinetics and thermodynamics.

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is widely employed to map out potential energy surfaces, locate transition states, and calculate activation energies, thereby providing a detailed picture of the reaction pathway. frontiersin.orgpku.edu.cn

In studies of amine chemistry, DFT calculations are crucial for comparing the feasibility of different proposed mechanisms. For instance, in metabolic reactions of tertiary amines mediated by enzymes like Cytochrome P450, several pathways can be hypothesized, including N-oxidation, hydrogen abstraction from a C-H bond, or hydrogen abstraction from an O-H or N-H bond in a protonated state. frontiersin.org DFT calculations can determine the reaction energy profiles for each of these potential routes. frontiersin.org The pathway with the lowest calculated energy barrier is typically considered the most favorable. frontiersin.orgresearchgate.net

While specific DFT studies focusing exclusively on Trimethyl-d8-amine are not extensively detailed in publicly available literature, the methodology is directly applicable. The primary influence of the deuterium atoms in Trimethyl-d8-amine is the increased strength of the C-D bond compared to the C-H bond. A DFT calculation would model this by accounting for the difference in zero-point vibrational energy (ZPVE) between C-D and C-H bonds. For a reaction mechanism where the rate-determining step involves the cleavage of a bond to a methyl carbon, DFT calculations would predict a higher activation energy for Trimethyl-d8-amine compared to its protium (B1232500) analogue, Trimethylamine. This predicted difference in activation energy is the theoretical basis for the kinetic isotope effect (KIE). researchgate.net

Investigations into related amine reactions demonstrate the utility of this approach. For example, DFT studies on the formation of metabolic-intermediate complexes (MICs) from tertiary amines have shown that pathways involving hydrogen abstraction can have significantly lower energy barriers than those involving N-oxidation. frontiersin.org These studies provide detailed geometries of reactants, transition states, and products, along with the associated energy changes. frontiersin.org

Below is a representative table illustrating the type of data generated from DFT calculations, comparing hypothetical reaction barriers for different mechanistic steps involving a tertiary amine.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Finding |

|---|---|---|---|

| Path A: N-Oxidation | Direct oxidation of the nitrogen atom. | ~25-30 | A moderately high energy barrier, suggesting it may not be the most favored initial step. frontiersin.org |

| Path B: C-H Abstraction | Hydrogen atom abstraction from a methyl group. | ~15-20 | A lower energy barrier, indicating this is a more kinetically favorable pathway. frontiersin.orgresearchgate.net |

| Path C: C-D Abstraction (Deuterated) | Deuterium atom abstraction from a trideuteriomethyl group of Trimethyl-d8-amine. | ~17-22 | A higher barrier than C-H abstraction due to the kinetic isotope effect, quantifiable by DFT. researchgate.net |

| Path D: Proton-Coupled Electron Transfer | Simultaneous transfer of a proton and an electron. | Varies with system | Often explored in enzymatic or electrochemical reactions; DFT can model the concerted nature of this step. dur.ac.uk |

Note: The values in this table are illustrative, based on findings in related amine oxidation literature, and represent the type of comparative data that DFT calculations provide. frontiersin.orgresearchgate.net

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that provides a microscopic view of a substance's dynamic behavior. diva-portal.org This technique is particularly well-suited for investigating the behavior of molecules in solution, including solvation structures, transport properties, and intermolecular interactions. diva-portal.orgmdpi.com

For Trimethyl-d8-amine in an aqueous solution, MD simulations can reveal critical information about its interaction with surrounding water molecules. The simulation would model the system by defining a "force field"—a set of parameters and potential functions that describe the forces between atoms. diva-portal.org The key difference in simulating Trimethyl-d8-amine versus Trimethylamine would be the assignment of a higher mass to the deuterium atoms.

MD simulations can be used to determine several properties:

Solvation Shell Structure: By calculating the radial distribution function (RDF) between the nitrogen atom of Trimethyl-d8-amine and the oxygen atom of water, one can determine the number and distance of water molecules in the first solvation shell.

Hydrogen Bonding: Analysis of the simulation trajectory can identify the geometry and lifetime of hydrogen bonds between the amine and water molecules.

Diffusion Coefficient: By tracking the mean squared displacement (MSD) of the molecule over time, its diffusion coefficient in the solvent can be calculated. This is valuable for understanding its transport properties.

Adsorption Behavior: In heterogeneous systems, MD simulations can model the adsorption of Trimethyl-d8-amine onto a surface, calculating parameters like adsorption energy and binding energy to quantify the interaction strength. mdpi.com This is relevant for understanding its behavior in chromatographic separations or interactions with biological membranes.

The following table summarizes key observables from a typical MD simulation and their significance for understanding the solution behavior of a molecule like Trimethyl-d8-amine.

| MD Simulation Parameter | Description | Information Gained for Trimethyl-d8-amine |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Determines the structure of the solvation shell and identifies average distances to solvent molecules. nih.gov |

| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the self-diffusion coefficient, indicating molecular mobility in the solution. nih.gov |

| Binding/Adsorption Energy | The energy released when a molecule binds to a surface or another molecule. mdpi.com | Quantifies the strength of interaction with surfaces or macromolecules, predicting adsorption tendencies. mdpi.com |

| Order Parameters | Measures the degree of orientational order of molecules or parts of molecules. | Reveals the preferred orientation of Trimethyl-d8-amine at an interface (e.g., water-air or water-lipid). nih.gov |

Together, DFT and MD simulations provide a comprehensive theoretical framework for investigating the reactivity and physical behavior of Trimethyl-d8-amine, from the quantum mechanical details of bond-breaking events to the statistical mechanics of its interactions in a condensed phase.

Diverse Research Applications of Trimethyl D8 Amine As an Isotopic Tracer

Biochemical Pathway Elucidation and Metabolic Fate Tracking

The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the detailed mapping of biochemical pathways and the tracking of the metabolic fate of various molecules within a biological system. nih.gov Trimethyl-d8-amine, in its various forms, has proven to be an effective tracer in the study of amine metabolism.

Investigation of Amine Metabolism and Transformations

Trimethyl-d8-amine (TMA-d9) and its derivatives are instrumental in elucidating the metabolism of amines. A significant area of this research is the investigation of the trimethylamine-N-oxide (TMAO) pathway. nih.gov TMAO is a gut microbiota-derived metabolite linked to various health conditions. nih.gov

In one study, deuterium-labeled methyl d9-TMAO was orally administered to healthy individuals to quantitatively trace its metabolic fate. nih.gov The findings revealed that plasma levels of d9-TMAO were detectable within 15 minutes of consumption, peaking at one hour and remaining elevated for six hours. nih.gov This study demonstrated that the absorption of orally consumed TMAO is nearly complete and does not necessitate processing by gut microbes. nih.gov Furthermore, it was determined that approximately 96% of the administered d9-TMAO was eliminated in the urine within 24 hours, highlighting the primary role of the kidneys in its excretion. nih.gov

Another study utilized deuterium (B1214612) metabolic spectroscopy (DMS) and deuterium metabolic imaging (DMI) to monitor the in vivo conversion of ²H9-TMA (TMA-d9) to ²H9-TMAO (TMAO-d9) in mice. researchgate.net This research successfully demonstrated the ability to spatially track the metabolic transformation of TMA to TMAO in the liver, a process catalyzed by the enzyme flavin-dependent monooxygenase 3 (FMO3). researchgate.net The use of TMA-d9 allowed for the clear differentiation of the tracer from endogenous, non-labeled molecules, providing unambiguous evidence of the metabolic conversion. researchgate.net

These studies underscore the power of using deuterated tracers like Trimethyl-d8-amine to gain precise insights into the absorption, distribution, metabolism, and excretion (ADME) of amines and their metabolites. acs.org

Protein Turnover and Proteomics Studies utilizing Deuterium Labeling (e.g., SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics for the analysis of protein turnover, protein-protein interactions, and post-translational modifications. The traditional SILAC method involves the metabolic incorporation of "heavy" amino acids (e.g., labeled with ¹³C or ¹⁵N) into proteins. uct.ac.za However, the principle of isotopic labeling extends to the use of deuterium.

While direct literature specifically detailing the use of Trimethyl-d8-amine in SILAC is not prevalent, the broader application of deuterium-labeled compounds in protein turnover studies is well-established. scielo.br For instance, deuterated amino acids such as L-Valine-d8 have been used to study proteome dynamics. These labeled amino acids are incorporated into newly synthesized proteins, and their presence can be detected and quantified by mass spectrometry, allowing for the determination of protein synthesis and degradation rates. scielo.brcipav.org.co

The fundamental principle of using a "heavy" labeled compound to differentiate between pre-existing and newly synthesized proteins is the same. scielo.br A deuterated compound like Trimethyl-d8-amine could theoretically serve as a metabolic precursor or be used to label specific protein components, enabling their tracking within the proteome. The key advantage of isotopic labeling is the ability to distinguish and quantify different protein populations within a single sample, providing a dynamic view of the proteome. uct.ac.za

Advanced Analytical Method Development and Validation

The accuracy and reliability of analytical methods are paramount in scientific research. Isotopically labeled compounds, such as Trimethyl-d8-amine, play a crucial role as internal standards in the development and validation of advanced analytical techniques. acs.org

Chromatographic Techniques for Separation and Quantification (GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used for the separation, identification, and quantification of chemical compounds in complex mixtures. gassnova.nonih.govnih.gov In the analysis of amines, the use of a deuterated internal standard like Trimethyl-d9-amine or its oxide form (TMAO-d9) is a common practice to ensure accuracy and precision. nih.govjasem.com.tr

When analyzing biological samples, matrix effects can interfere with the ionization of the analyte, leading to inaccurate quantification. By adding a known amount of the deuterated internal standard to the sample, these matrix effects can be corrected for. Since the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer. The ratio of the analyte signal to the internal standard signal is used for quantification, which provides a more accurate measurement than relying on the analyte signal alone. nih.gov

Several validated LC-MS/MS methods for the quantification of TMAO in human plasma utilize Trimethylamine-d9 N-oxide as the internal standard. nih.govresearchgate.net These methods often involve a simple protein precipitation step followed by injection into the LC-MS/MS system. jasem.com.trmdpi.com The use of the deuterated internal standard is highlighted as a key component for safeguarding the reliability of the quantitative analysis. jasem.com.tr Similarly, headspace GC-MS methods have been developed for the analysis of volatile amines like trimethylamine (B31210), where a deuterated standard would be equally beneficial for accurate quantification. nih.govresearchgate.net

| Analytical Technique | Analyte | Internal Standard | Key Finding | Reference |

| LC-MS/MS | Trimethylamine N-oxide (TMAO) | Trimethylamine-d9 N-oxide (TMAO-d9) | Enables accurate quantification of TMAO in human plasma by correcting for matrix effects. | nih.govresearchgate.net |

| LC-MS/MS | TMAO and its precursors | Deuterated internal standard mixture | A rapid and accurate quantitative method for routine monitoring of metabolites in the TMAO production pathway. | sciex.com |

| GC-MS | Aromatic amines | Anthracene-d10 | Allows for reliable identification and quantification of amines in various materials. | lcms.cz |

| Headspace GC-MS | Trimethylamine (TMA) | Not specified, but deuterated standard is applicable | Development of a new approach for the quantitation of volatile TMA. | nih.govresearchgate.net |

Development of Reference Standards and Calibrants

Trimethyl-d8-amine and its derivatives serve as essential reference standards and calibrants in analytical chemistry. A reference standard is a highly purified compound used as a measurement base. In quantitative analysis, calibration curves are generated using a series of solutions with known concentrations of the reference standard. lcms.cz

The use of Trimethylamine-d9 N-oxide in the development of calibration curves for LC-MS/MS methods has been reported. researchgate.net These calibration standards are crucial for establishing the linear range of the assay and for the accurate determination of the analyte concentration in unknown samples. researchgate.net The high isotopic purity of commercially available Trimethyl-d8-amine (often >98 atom % D) makes it an ideal material for use as a reference standard. isotope.com

Furthermore, its role as an internal standard is a specific application of its use as a reference material. nih.govjasem.com.tr By providing a constant reference point within each sample, it allows for the normalization of variations that can occur during sample preparation and analysis. This ensures the consistency and comparability of results across different samples and analytical runs.

Investigations in Materials Science

The application of deuterated compounds is an expanding area in materials science. dataintelo.comresearchgate.net The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials, a phenomenon known as the kinetic isotope effect. acs.orgrsc.org These altered properties are exploited in the development of advanced materials.

Deuterated polymers, for example, exhibit enhanced thermal stability and have unique spectroscopic signatures that make them valuable in materials research. resolvemass.ca They are used in applications such as neutron scattering to study the structure and dynamics of polymer chains. resolvemass.caepj-conferences.org In this technique, the difference in neutron scattering length between hydrogen and deuterium allows for contrast matching, which can highlight specific components within a material. epj-conferences.org

While specific research detailing the use of Trimethyl-d8-amine in materials science is not widely published, the principles of using deuterated small molecules and amines are well-documented. dataintelo.comepj-conferences.orgresearchgate.net Deuterated amines can be used as building blocks for the synthesis of more complex molecules and polymers with tailored properties. researchgate.netrsc.org For instance, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs) by reducing non-radiative decay pathways. acs.orgrsc.org The synthesis of deuterated amines and their incorporation into functional materials is an active area of research with the potential for creating materials with enhanced performance characteristics. epj-conferences.orgrsc.org

| Application Area | Role of Deuterated Compound | Benefit | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Component of the organic material | Improved efficiency and lifetime | acs.orgrsc.org |

| Neutron Scattering | Contrast agent | Elucidation of material structure and dynamics | resolvemass.caepj-conferences.orgepj-conferences.org |

| Polymer Science | Monomer or building block | Enhanced thermal stability and tailored properties | resolvemass.caresearchgate.net |

Impact of Deuteration on Polymer and Organic Material Properties

The substitution of hydrogen atoms with deuterium in organic molecules, a process known as deuteration, imparts significant changes to the physical and chemical properties of the resulting materials. resolvemass.ca In the context of polymers and other organic materials, incorporating deuterated compounds like Trimethyl-d8-amine can influence properties such as thermal stability, oxidative resistance, and intermolecular interactions. resolvemass.caansto.gov.au While the thermodynamic and mechanical properties are generally minimally affected, the changes in mass and vibrational frequencies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds are fundamental to these effects. nih.gov

Deuterated polymers exhibit enhanced stability against thermal and oxidative degradation, which can extend the functional lifespan of the material. resolvemass.ca This increased stability is attributed to the stronger C-D bond compared to the C-H bond. This principle is not only applicable to the polymer backbone but also to additives and functional groups within the material. For instance, the deuteration of molecules used in organic light-emitting diodes (OLEDs) has been shown to result in devices with enhanced light-emitting efficiency and greater high-voltage stability. mdpi.com

In polymer science, deuterated compounds are crucial for understanding complex systems. For example, in studies of polyelectrolyte-protein complexes, deuterated counterions such as deuterated Tetramethylammonium (a molecule structurally related to trimethylamine) have been used. academie-sciences.fr This isotopic labeling allows researchers to unambiguously track the release of counterions into the solvent, providing critical insights into the interactions governing the formation of these complex structures. academie-sciences.fr The use of deuterated molecules in this manner does not significantly alter the primary chemical behavior but provides a powerful analytical window into molecular-level processes. nih.gov

Table 1: General Effects of Deuteration on Material Properties

| Property | Impact of Deuteration | Scientific Rationale |

|---|---|---|

| Thermal Stability | Increased | The Carbon-Deuterium (C-D) bond has a higher dissociation energy than the Carbon-Hydrogen (C-H) bond. resolvemass.ca |

| Oxidative Stability | Increased | Greater bond strength makes the molecule more resistant to chemical degradation. resolvemass.caansto.gov.au |

| Spectroscopic Signature | Altered | The difference in mass between H and D alters bond vibrational frequencies, which is detectable by techniques like IR and Raman spectroscopy. resolvemass.ca |

| Neutron Scattering Length | Significantly Changed | The neutron scattering lengths of hydrogen and deuterium are very different, which is exploited in neutron scattering studies. mdpi.com |

| Thermomechanical Properties | Minimally Influenced | Isotopic substitution has a minor effect on bulk properties like melting point and glass transition temperature. nih.gov |

Applications in Neutron Scattering Studies

One of the most powerful applications of Trimethyl-d8-amine and other deuterated compounds is in neutron scattering techniques, particularly Small-Angle Neutron Scattering (SANS). academie-sciences.frepj-conferences.org SANS is used to investigate the structure of materials on a nanometer to micrometer scale. epj-conferences.orgacs.org The utility of deuteration in these studies stems from the significant difference in the neutron scattering cross-sections of hydrogen (¹H) and its isotope deuterium (²H or D). acs.orgnih.gov Hydrogen has a negative coherent scattering length, while deuterium has a large, positive one, comparable to other elements like carbon and oxygen. epj-conferences.orgnih.gov

This disparity allows researchers to use "contrast variation" or "contrast matching" methods. academie-sciences.frepj-conferences.org By selectively deuterating one component in a multi-component system (like a polymer blend, a protein in solution, or a micellar system), that component can be made to stand out or become "invisible" to neutrons. ansto.gov.auepj-conferences.org For example, if Trimethyl-d8-amine were used as a counterion or a solvent molecule in a polymer solution, its scattering would be distinct from the non-deuterated polymer chains. academie-sciences.fr

Researchers can prepare a series of samples with varying ratios of hydrogenated and deuterated solvents to systematically change the contrast. researchgate.net This allows for the separation of scattering signals from different components within a complex mixture, providing detailed information about the size, shape, and interaction of each part. academie-sciences.fr For instance, SANS studies on polyelectrolyte-protein complexes have utilized deuterated water (D₂O) and deuterated counterions to isolate the scattering signals from the polymer and the protein independently. academie-sciences.fr This approach has been instrumental in describing chain conformation and intermolecular organization in complex soft matter systems. academie-sciences.fracs.org

Table 2: Neutron Scattering Properties of Hydrogen and Deuterium Isotopes

| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barns) | Significance in Neutron Scattering |

|---|---|---|---|

| Hydrogen (¹H) | -3.74 | 80.26 | High incoherent scattering creates a strong background signal; negative scattering length provides high contrast against deuterium. mdpi.comnih.gov |

| Deuterium (²H or D) | 6.67 | 2.05 | Low incoherent scattering reduces background noise; positive scattering length similar to C and O allows for contrast matching. mdpi.comnih.gov |

Environmental and Atmospheric Tracing Studies

Isotopic tracers are invaluable tools for understanding environmental processes, including the transport and fate of pollutants in the atmosphere and hydrological systems. usgs.govgwadi.org Stable isotopes can be used to trace the sources and budgets of atmospheric trace gases. epj-conferences.org The deliberate use of a deuterated compound like Trimethyl-d8-amine, or the analysis of natural isotopic variations, can provide detailed insights into environmental pathways.

Trimethylamine is a volatile organic compound present in the atmosphere, originating from both natural sources like biomass burning and industrial activities. copernicus.orgresearchgate.net It plays a role in atmospheric chemistry, including the formation of new particles. copernicus.org By using Trimethyl-d8-amine as a tracer in controlled experiments, scientists can study its atmospheric transport, chemical transformation, and deposition rates without ambiguity from existing background levels of its non-deuterated counterpart. This is analogous to how isotopically labeled compounds are used to track pollutants and understand their environmental distribution. nih.gov

In hydrology, stable isotopes of water (²H and ¹⁸O) are routinely used to determine the origin, age, and flow paths of groundwater and surface water. gwadi.org Similarly, deuterated organic compounds can be used to trace the movement of contaminants. For example, if a source of industrial pollution containing trimethylamine is suspected, introducing a known quantity of Trimethyl-d8-amine at the source would allow for precise tracking of the plume and its interaction with the environment. nih.gov Analytical methods such as Gas Chromatography-Mass Spectrometry (GC/MS) can easily distinguish the deuterated tracer from the natural compound, enabling quantification of its movement and dilution. epa.gov

| Hydrological Tracing | Tracing the movement of contaminants in water systems. usgs.govgwadi.org | Introducing TMA-d8 into a wastewater stream to track its fate in a river or groundwater system. |

Emerging Research Directions and Future Prospects for Trimethyl D8 Amine

Integration with Advanced Multi-Modal Analytical Platforms

The precise quantification and identification of molecules in complex mixtures is a cornerstone of modern science. Advanced analytical platforms that integrate multiple techniques, known as multi-modal platforms, offer a powerful solution to this challenge. Trimethyl-d8-amine is emerging as a critical tool for enhancing the capabilities of these sophisticated systems.

In the realm of mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), deuterated compounds serve as ideal internal standards. nih.goviastate.edufuture4200.com Due to its similar chemical behavior to its non-deuterated counterpart, trimethylamine (B31210), but with a distinct and heavier molecular weight, Trimethyl-d8-amine allows for highly accurate and precise quantification of trimethylamine and related analytes in complex biological and environmental samples. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful analytical technique that benefits from the use of deuterated compounds. In multi-modal setups that incorporate online NMR for real-time reaction monitoring, Trimethyl-d8-amine can act as a tracer or an internal standard. bruker.com Its unique NMR signature, which does not overlap with the signals of non-deuterated molecules, enables researchers to follow the course of chemical reactions with exceptional clarity and detail, providing invaluable insights into reaction kinetics and mechanisms. hmdb.cachemicalbook.com

The table below illustrates the potential uses of Trimethyl-d8-amine in various multi-modal analytical platforms.

| Analytical Technique | Role of Trimethyl-d8-amine | Anticipated Benefit |

| LC-MS/MS | Internal Standard | Enables precise quantification of trimethylamine and its metabolites in complex matrices. nih.gov |

| GC-MS | Internal Standard | Facilitates accurate analysis of volatile amine compounds. future4200.com |

| Online NMR Spectroscopy | Internal Standard / Tracer | Allows for real-time investigation of reaction pathways and kinetics. bruker.com |

| Hyphenated Spectroscopies (e.g., GC-IR) | Reference Compound | Aids in the structural determination of unknown analytes. |

Exploration of New Catalytic Reactions with Deuterated Amines

The study of how chemical reactions occur at a molecular level is fundamental to developing new and improved chemical processes. Deuterated compounds, including amines, are indispensable tools in this field of research, primarily through the investigation of the kinetic isotope effect (KIE). diva-portal.orgnih.govwikipedia.org By observing how the rate of a reaction changes when a hydrogen atom is replaced by a heavier deuterium (B1214612) atom, chemists can deduce which chemical bonds are broken or formed during the most critical step of the reaction. wikipedia.org

While specific catalytic applications of Trimethyl-d8-amine are still in their infancy, the broader field of catalysis involving deuterated amines is rapidly expanding. nih.govacs.orgcore.ac.ukrsc.org For instance, recent studies have shown that certain manganese-based catalysts can facilitate the incorporation of deuterium from heavy water (D₂O) into organic molecules, with amines playing a crucial role as co-catalysts. rsc.org The use of Trimethyl-d8-amine in such systems could provide profound insights into the intricate mechanisms of these catalytic transformations.

Moreover, the development of novel catalytic methods for the synthesis of deuterated amines is an active area of research. core.ac.ukacs.org These new reactions, often employing transition metal catalysts, aim to provide more efficient and selective ways to produce valuable isotopically labeled compounds like Trimethyl-d8-amine.

The following table outlines promising research avenues for Trimethyl-d8-amine within the field of catalysis.

| Research Area | Potential Contribution of Trimethyl-d8-amine | Scientific Importance |

| Mechanistic Elucidation of C-H Activation | Mechanistic Probe via KIE Studies | Deepens the understanding of the function of amines in catalytic processes. diva-portal.orgnih.govrsc.org |

| Development of Novel Deuteration Catalysts | Target Molecule for Catalyst Optimization | Paves the way for more efficient synthesis of deuterated fine chemicals. core.ac.ukacs.org |

| Asymmetric Catalysis | Precursor for Chiral Deuterated Amines | Enables the synthesis of enantiomerically pure deuterated molecules for pharmaceutical and materials science applications. |

| Polymerization Catalysis | Potential Co-catalyst or Chain Modifying Agent | Offers a new tool for controlling and tailoring the properties of polymers. |

Computational Advancements in Predicting Deuterium Effects

The synergy between experimental work and computational chemistry has become a driving force in modern chemical research. Advanced computational methods are now capable of predicting the behavior of molecules with remarkable accuracy, providing insights that can guide and interpret experimental findings. biorxiv.orgresearchgate.netresearchgate.netaip.orgacs.orgacs.orgresearchgate.net

For Trimethyl-d8-amine, computational tools like density functional theory (DFT) can be employed to predict its kinetic isotope effects in various reactions, offering a theoretical framework to understand its reactivity. wikipedia.org Specialized software is also being developed to simulate the impact of deuterium substitution on analytical data, such as mass spectra and NMR spectra, which will aid in the analysis of experimental results involving Trimethyl-d8-amine. biorxiv.orgacs.orgresearchgate.net

The table below highlights key computational methods and their potential applications in the study of Trimethyl-d8-amine.

| Computational Method | Application for Trimethyl-d8-amine | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of Kinetic Isotope Effects | Prediction of reaction rates and elucidation of reaction mechanisms. wikipedia.orgacs.org |

| Molecular Dynamics (MD) Simulations | Investigation of Solvation and Biomolecular Interactions | Understanding its behavior in water and its interactions with biological molecules. researchgate.netpnas.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of Enzyme-Catalyzed Reactions | Clarifying the role of deuterated amines in biological catalysis. |

| Spectroscopic Simulation Software | Generation of Predicted NMR and IR Spectra | Assisting in the interpretation and assignment of experimental spectroscopic data. hmdb.cachemicalbook.comresearchgate.net |

Q & A

Q. What are the established methodologies for synthesizing and characterizing Trimethyl-d8-amine in laboratory settings?

Trimethyl-d8-amine is synthesized via catalytic deuteration of trimethylamine using deuterium gas (D₂) in the presence of platinum or palladium catalysts. Post-synthesis purification involves fractional distillation under inert conditions to minimize proton exchange. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H NMR for deuterium incorporation analysis) and mass spectrometry (MS) to confirm isotopic purity (>98% d8). Researchers must account for residual protonated impurities, which can skew kinetic or metabolic studies .

Q. Which analytical techniques are optimal for quantifying Trimethyl-d8-amine in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity (detection limits ~0.1 nM) and specificity. Sample preparation involves derivatization with dansyl chloride to enhance ionization efficiency. Matrix effects, particularly in plasma or urine, require normalization using deuterated internal standards (e.g., Trimethyl-d11-amine) .

Q. What safety protocols are critical when handling Trimethyl-d8-amine?

Key protocols include:

- Use of fume hoods and sealed systems to prevent inhalation exposure (TLV: 5 ppm).

- Chemical-resistant gloves (e.g., butyl rubber) and eye protection to avoid dermal contact.

- Segregation of waste in labeled, airtight containers for professional disposal to mitigate environmental release .

Advanced Research Questions

Q. How do deuterium isotope effects in Trimethyl-d8-amine influence its reaction kinetics compared to non-deuterated analogs?

Deuterium substitution alters reaction kinetics via primary isotope effects (e.g., C-D bond cleavage is slower than C-H in acid-catalyzed reactions). For example, in trimethylamine oxidation to TMAO, Trimethyl-d8-amine exhibits a 2-3× reduced rate constant (k_H/k_D ≈ 2.5) due to higher activation energy for deuterated bonds. Computational studies using density functional theory (DFT, e.g., SIESTA method) can model transition states to quantify these effects .

Q. How can contradictions in reported thermodynamic data for Trimethyl-d8-amine clustering reactions be resolved?

Discrepancies in clustering enthalpy (e.g., ΔrH° values for ion-molecule interactions) often arise from variations in experimental conditions (pressure, temperature) or detection limits. Researchers should:

Q. What experimental designs are effective for tracing Trimethyl-d8-amine in metabolic pathway studies?

Isotopic tracer designs involve:

- Administering Trimethyl-d8-amine to model organisms (e.g., murine models) and tracking deuterated TMAO via LC-MS.

- Using kinetic isotope effect (KIE) analysis to differentiate enzymatic vs. non-enzymatic oxidation pathways.

- Integrating flux balance analysis (FBA) to model metabolic networks perturbed by deuterium substitution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.